molecular formula C10H13BrClNO3 B13512116 Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride

Cat. No.: B13512116
M. Wt: 310.57 g/mol
InChI Key: WKKMCUOFVNJFDN-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H13BrClNO3

Molecular Weight

310.57 g/mol

IUPAC Name

methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate;hydrochloride

InChI

InChI=1S/C10H12BrNO3.ClH/c1-14-8-5-6(11)3-4-7(8)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H

InChI Key

WKKMCUOFVNJFDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(C(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride typically involves a multi-step process. One common method includes the bromination of 2-methoxyphenylacetic acid followed by esterification and amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol for esterification, and ammonia or an amine for the amination step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three critical functional groups:

  • Amino group (-NH2) : Enables nucleophilic substitution and acid-base interactions.

  • Ester group (-OCH3) : Susceptible to hydrolysis under acidic or basic conditions .

  • Bromo substituent (-Br) : Prone to elimination or substitution reactions.

  • Methoxy group (-OCH3) : Acts as an electron-donating group, influencing aromatic ring reactivity.

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid:
CH3OCOC(NH2)C6H3(Br)(OCH3)HOOCC(NH2)C6H3(Br)(OCH3)\text{CH}_3\text{OCO}-\text{C}(\text{NH}_2)-\text{C}_{6}\text{H}_3(\text{Br})(\text{OCH}_3) \rightarrow \text{HOOC}-\text{C}(\text{NH}_2)-\text{C}_{6}\text{H}_3(\text{Br})(\text{OCH}_3)
Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions with reflux .

Nucleophilic Substitution on the Amino Group

The amino group reacts with electrophiles (e.g., alkyl halides, acylating agents):
NH2+ElectrophileN-Substituted product\text{NH}_2 + \text{Electrophile} \rightarrow \text{N-Substituted product}
Reagents : Alkyl halides, acyl chlorides, or Michael acceptors.

Substitution/Elimination at the Bromo Position

The bromine atom can undergo:

  • Nucleophilic aromatic substitution : Requires activating groups (e.g., -OCH3) for substitution.

  • Elimination : Formation of alkenes under strong base conditions (e.g., KOtBu).

Oxidation/Reduction

The amino group may oxidize to nitro or amine oxides, while the ester can reduce to alcohols:
NH2NHOHNO2\text{NH}_2 \rightarrow \text{NHOH} \rightarrow \text{NO}_2
Reagents : Oxidizing agents (e.g., H2O2) or reducing agents (e.g., NaBH4).

Reaction Conditions and Mechanistic Insights

Reaction Type Reagents/Solvents Conditions Key Mechanism
Ester HydrolysisHCl or NaOHReflux (60–100°C)Acid/base-catalyzed cleavage
Nucleophilic SubstitutionAlkyl halides, acyl chloridesDMF, THFElectrophilic attack on NH2
Elimination (Br)Strong bases (e.g., KOtBu)High temperaturesDehydrohalogenation to form alkenes
Oxidation (NH2)H2O2, KMnO4Mild acidic/basicFormation of nitro/amine oxides

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing biologically active molecules, including enzyme inhibitors and antimicrobial agents .

Enzyme Inhibition

The amino group’s ability to form hydrogen bonds with enzymes (e.g., proteases) positions this compound as a potential inhibitor.

Antimicrobial Development

Structural analogs have been studied for antimicrobial activity, with bromine/methoxy groups influencing potency .

Structural and Reactivity Comparisons

Feature Impact on Reactivity
Electron-donating -OCH3Activates aromatic ring for nucleophilic substitution
Electron-withdrawing -BrDeactivates aromatic ring but enables elimination under basic conditions
Amino group (-NH2)Highly nucleophilic, facilitates substitution and acid-base reactions

Scientific Research Applications

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Phenyl Ring

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound Br (4), OCH₃ (2) C₁₀H₁₃BrClNO₃ ~318.6 (calculated) Intermediate for thiobenzodiazepines
Methyl 2-amino-2-(4-bromophenyl)acetate HCl Br (4) C₉H₁₁BrClNO₂ 296.55 Drug discovery intermediates
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl Cl (2) C₉H₁₁Cl₂NO₂ 248.1 (calculated) Chiral synthons
Methyl 2-amino-2-(4-fluorophenyl)acetate HCl F (4) C₉H₁₁ClFNO₂ 235.6 (calculated) Ugi reaction components
Methyl 2-amino-2-(5-chloro-2-methoxyphenyl)acetate Cl (5), OCH₃ (2) C₁₀H₁₃Cl₂NO₃ 274.1 (calculated) High-value APIs
Key Observations:
  • Halogen Effects: Bromine (Br): Larger atomic radius increases steric hindrance and molecular weight compared to Cl or F. Chlorine (Cl): Lower molecular weight and cost but reduced reactivity in certain coupling reactions compared to Br .
  • Methoxy Group (OCH₃): Electron-donating nature increases electron density on the aromatic ring, favoring electrophilic substitution at the para position. Improves solubility in polar solvents compared to non-methoxy analogs .
Key Insights:
  • Crystallography : The target compound’s bromine atom provides strong X-ray scattering power, facilitating structural determination via SHELX software .
  • Synthetic Utility :
    • Bromine substituents enable late-stage functionalization in drug discovery pipelines .
    • Methoxy groups improve regioselectivity in electrophilic aromatic substitution compared to halogens alone .

Biological Activity

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromo and methoxy substituent on a phenyl ring, which influences its reactivity and biological properties. The presence of the amino group allows for potential interactions with various biological macromolecules.

The compound's mechanism of action primarily involves:

  • Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially modulating their activity.
  • Hydrophobic Interactions : The bromo and methoxy groups participate in hydrophobic interactions with lipid membranes or protein pockets, influencing cellular signaling pathways.
  • Cellular Effects : It may affect processes such as inflammation and microbial growth through its interaction with specific receptors or enzymes involved in these pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
  • Antifungal Activity : It also possesses antifungal properties, with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .

Anticancer Activity

The compound has been evaluated for its antiproliferative effects on several cancer cell lines:

  • Cytotoxicity Studies : In vitro studies have revealed that this compound exhibits significant cytotoxic effects against human cancer cell lines such as HeLa and MDA-MB-231. The structure-activity relationship (SAR) analysis indicates that modifications in the methoxy group position can enhance or reduce activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiproliferative Effects : A study reported that derivatives similar to this compound showed enhanced cytotoxicity when methoxy groups were strategically positioned on the aromatic ring .
  • Synergistic Effects : Research has suggested that combining this compound with other agents can lead to synergistic effects in cancer treatment, particularly when targeting multiple pathways such as tubulin and histone deacetylase (HDAC) inhibition .
  • Mechanistic Insights : Detailed mechanistic studies using cell line assays have indicated that the compound's activity may be linked to its ability to interfere with key signaling pathways involved in cell proliferation and survival .

Summary Table of Biological Activities

Biological ActivityTest Organism / Cell LineMIC / IC50 Value (µM)Reference
AntibacterialBacillus subtilis4.69
Staphylococcus aureus5.64
AntifungalCandida albicans16.69
AnticancerHeLaIC50 value varies
MDA-MB-231IC50 value varies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a Strecker-like synthesis (modified for bromo-methoxy substituents) involves condensing 4-bromo-2-methoxybenzaldehyde with methyl cyanoacetate, followed by hydrolysis and subsequent HCl salt formation . Optimize reaction conditions (e.g., temperature, solvent polarity) using high-performance liquid chromatography (HPLC) to monitor intermediates. Evidence from analogous fluorophenyl derivatives suggests that anhydrous methanol or dichloromethane at 0–5°C improves yield by minimizing side reactions .

Q. How can the purity and identity of this compound be validated in academic settings?

  • Methodological Answer : Use a combination of:

  • HPLC with a C18 column (95–98% purity threshold, acetonitrile/water mobile phase) .
  • Elemental analysis (C, H, N, Cl within ±0.4% of theoretical values) .
  • Mass spectrometry (ESI-MS) to confirm molecular weight (expected [M+H]+ ~325–330 Da for C₁₀H₁₁BrClNO₃) .

Q. What are the critical solubility considerations for this compound in biological assays?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility. For in vitro studies, dissolve in DMSO (≤5% v/v) or PBS (pH 7.4) with sonication. If precipitation occurs, add co-solvents like ethanol (10–20% v/v). Analogous compounds (e.g., methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride) show solubility of 15–20 mg/mL in PBS, but bromo-substituents may reduce this by ~30% due to increased hydrophobicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?

  • Methodological Answer : Grow single crystals via slow evaporation in ethanol/water (1:1). Use SHELXL for refinement and SHELXS for structure solution . Key parameters:

  • Torsion angles (C–N–C–O) to confirm ester conformation.
  • Hydrogen bonding between the ammonium group (NH₃⁺) and chloride ion (Cl⁻) for salt stability .

Q. What strategies are effective for analyzing contradictory bioactivity data across different batches?

  • Methodological Answer : Contradictions may arise from residual solvents (e.g., methanol) or enantiomeric impurities. Employ:

  • Chiral HPLC (Chiralpak AD-H column) to assess enantiopurity.
  • ¹H-NMR (DMSO-d₆) to detect diastereomeric splitting (δ 5.4–5.5 ppm for α-protons) .
  • ICP-MS to rule out heavy metal contamination (e.g., Br⁻ from incomplete substitution) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-bromo-2-methoxyphenyl group?

  • Methodological Answer : Synthesize analogs with:

  • Electron-withdrawing groups (e.g., 4-nitro, 4-CF₃) to test electronic effects.
  • Steric variants (e.g., 3-bromo-2-methoxy) to assess steric hindrance.
    Use computational docking (AutoDock Vina) to predict binding affinity toward target proteins (e.g., bacterial enzymes) .

Q. What are the best practices for characterizing degradation products under accelerated stability conditions?

  • Methodological Answer : Expose the compound to 40°C/75% RH for 4 weeks. Analyze via:

  • LC-MS/MS to identify hydrolysis products (e.g., free amino acid or demethylated ester).
  • TGA/DSC to assess thermal decomposition thresholds (>180°C expected for hydrochloride salts) .

Q. How does the bromine atom influence spectroscopic properties compared to halogen-substituted analogs?

  • Methodological Answer : The bromine atom causes:

  • ¹³C-NMR shifts at ~δ 120–125 ppm (C-Br coupling).
  • UV-Vis absorbance at 260–280 nm (π→π* transitions enhanced by heavy atom effect). Compare with chloro/fluoro analogs to quantify substituent effects .

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